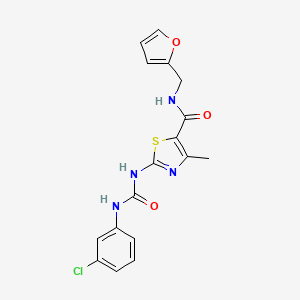
2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide is a synthetic compound that has shown potential in scientific research. It is commonly referred to as compound 1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.
Scientific Research Applications
Structural Analysis and Binding Affinity
A study conducted by Laughton et al. (1995) investigates the crystallographic and spectroscopic properties of a compound structurally similar to 2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide, focusing on its DNA-binding affinity. The compound , 2,5-Bis(4-guanylphenyl)furan (furamidine), shows enhanced DNA-binding affinity due to direct hydrogen bond interactions, providing insights into how minor structural modifications can significantly impact molecular interactions with biological targets Laughton et al., 1995.
Synthesis and SAR of Derivatives
Research by Chae Jo Lim et al. (2019) on the synthesis and structure-activity relationship (SAR) of 5-arylfuran-2-carboxamide derivatives, including those structurally related to the compound of interest, explores their potential as urotensin-II receptor antagonists. This study highlights the methodical approach to chemical synthesis and the evaluation of biological activity, demonstrating the compound's relevance in developing therapeutic agents Chae Jo Lim et al., 2019.
Antimicrobial and Anticancer Potential
Alkhaldi et al. (2020) discuss the design, synthesis, and biological evaluation of novel small molecules, including those bearing structural similarities with 2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide. The study emphasizes the compounds' inhibitory activities against various human carbonic anhydrase isoforms and their anticancer potential, providing a foundation for further research into therapeutic applications Alkhaldi et al., 2020.
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-10-14(15(23)19-9-13-6-3-7-25-13)26-17(20-10)22-16(24)21-12-5-2-4-11(18)8-12/h2-8H,9H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVWFDCRQJPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2686635.png)


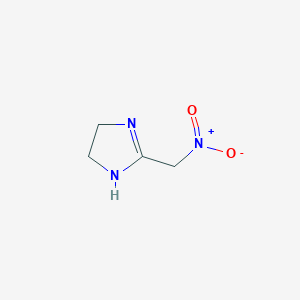
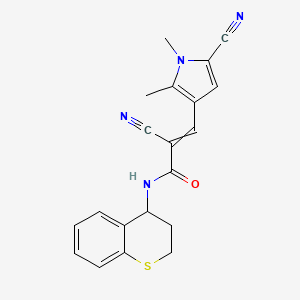

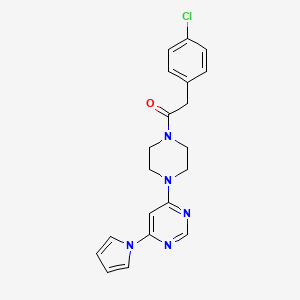
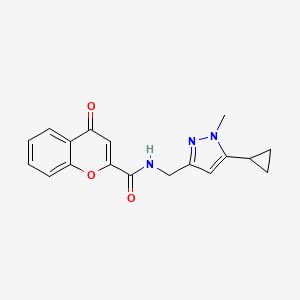
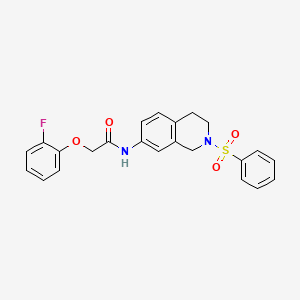
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2686648.png)
![3-Amino-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B2686650.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2686657.png)